

# Comprehensive Characterization Guide: 7-Bromo-1H-indole-5-carboxylic acid[1]

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## Compound of Interest

Compound Name: *7-bromo-1H-indole-5-carboxylic acid*

Cat. No.: *B11872034*

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## Executive Summary

**7-Bromo-1H-indole-5-carboxylic acid** is a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., p38 MAP kinase) and antiviral agents.[1] Its structural integrity relies on the precise regiochemistry of the bromine atom at position 7 and the carboxylic acid at position 5.

This application note provides a rigorous, self-validating analytical framework. Unlike generic protocols, this guide addresses the specific challenges of this molecule: the acidic nature of the carboxyl group, the lability of the indole proton, and the distinct isotopic signature of bromine.

## Physicochemical Profile & Safety

Before initiating wet chemistry, the following properties must be understood to select appropriate solvents and detection methods.

Property	Value / Characteristic	Analytical Implication
Molecular Formula	C	Target Mass: 238.96 / 240.96 Da
	H	
	BrNO	
Molecular Weight	240.05 g/mol	Expect 1:1 isotopic split (
		Br/ Br)
Appearance	Off-white to light brown solid	Coloration often indicates oxidation products (quinoids)
Solubility	DMSO, DMF, MeOH (moderate)	Use DMSO-d
		for NMR. Avoid CDCl (poor solubility).[1][2][3]
pKa (COOH)	~4.2 (Predicted)	HPLC mobile phase must be acidic (pH < 3) to suppress ionization.[1]
pKa (Indole NH)	~16	Very weak acid; requires strong base for deprotonation. [1]

## Protocol 1: High-Performance Liquid Chromatography (HPLC)[1][4]

Objective: Quantify purity and detect regioisomeric impurities. Challenge: The carboxylic acid moiety can cause peak tailing on C18 columns if the pH is near the pKa.[1] Solution: Use a trifluoroacetic acid (TFA) or formic acid modifier to maintain the analyte in its neutral, protonated state.[1]

### Method Parameters

- System: Agilent 1200/1260 or Waters Alliance (or equivalent).[1]
- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 100 mm, 3.5  $\mu\text{m}$ .[1]
- Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
- Flow Rate: 1.0 mL/min.[1]
- Column Temp: 30°C.
- Detection: UV Diode Array (DAD); Extraction at 254 nm and 280 nm.[1]

## Gradient Table[1]

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	95	5	Equilibration
2.0	95	5	Injection / Hold
15.0	5	95	Linear Gradient
18.0	5	95	Wash
18.1	95	5	Re-equilibration
23.0	95	5	Stop

## Validation Criteria (Self-Check)

- Retention Time (RT): The analyte typically elutes between 8–12 minutes depending on dead volume.[1]
- Peak Symmetry: Tailing factor ( ) must be  $< 1.5$ . If , increase acid modifier concentration or switch to a "Polar C18" column.[1]

- Resolution: Ensure baseline separation from the des-bromo impurity (Indole-5-carboxylic acid), which elutes earlier due to lower hydrophobicity.[1]

## Protocol 2: Nuclear Magnetic Resonance (NMR)

Objective: Unambiguous structural assignment. Critical Insight: The coupling pattern in the aromatic region is diagnostic for the 5,7-substitution pattern.[1]

### Sample Preparation[1][3]

- Solvent: DMSO-d  
(99.9% D).
- Concentration: 5–10 mg in 0.6 mL solvent.
- Tube: 5 mm precision NMR tube.

### Expected H NMR Data (400 MHz, DMSO-d )

Chemical Shift ( , ppm)	Multiplicity	Integration	Assignment	Mechanistic Explanation
12.5 – 13.0	Broad Singlet	1H	-COOH	Exchangeable acidic proton; shift varies with concentration/water.[1]
11.6 – 11.8	Broad Singlet	1H	Indole N-H	Hydrogen bonding to DMSO; disappears on D <sub>2</sub> O shake.[1]
8.25 – 8.35	Doublet ( Hz)	1H	H-4	Ortho to COOH; deshielded by carbonyl anisotropy.[1]
7.80 – 7.90	Doublet ( Hz)	1H	H-6	Meta coupling to H-4.[1] Ortho to Br and COOH.[1]
7.45 – 7.55	Triplet/Multiplet	1H	H-2	Pyrrole ring proton.[1]
6.55 – 6.65	Multiplet	1H	H-3	Pyrrole ring proton; typically most shielded aromatic.[1]

#### Interpretation Logic:

- The absence of a triplet in the benzene region confirms substitution at positions 5 and 7.[1]
- Two doublets with small coupling constants (

Hz) confirm the meta relationship between H-4 and H-6, validating the 5,7-substitution pattern.

## Protocol 3: Mass Spectrometry (LC-MS)[1]

Objective: Confirmation of molecular weight and bromine presence.

### Method

- Ionization: Electrospray Ionization (ESI).[1]
- Polarity: Negative Mode (ESI-) is preferred for carboxylic acids (detection of ).[1] Positive Mode (ESI+) works but may be less sensitive.[1]

### Diagnostic Signals[1][5][6][7][8]

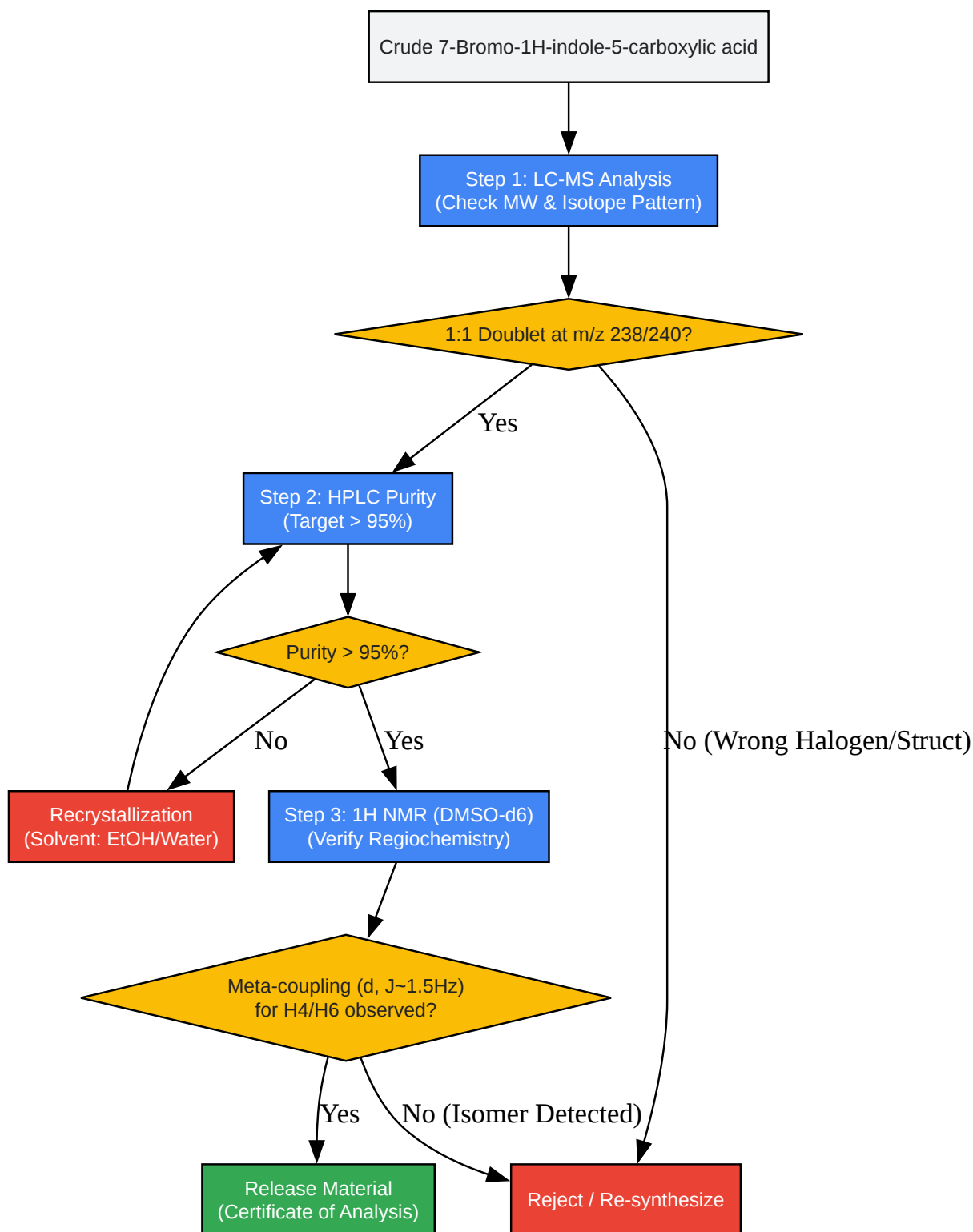
- Isotopic Pattern (The "Fingerprint"):
  - Bromine exists as  
Br (50.7%) and  
Br (49.3%).[1]
  - Result: You must observe two peaks of nearly equal intensity separated by 2 mass units.  
[1]
  - ESI(-): Peaks at  $m/z$  237.9 and 239.9 (  
).[1]
  - ESI(+): Peaks at  $m/z$  240.0 and 242.0 (  
).[1]
- Fragmentation (MS/MS):
  - Loss of CO  
(44 Da) is characteristic of carboxylic acids.[1]

- Precursor 237.9

Product 193.9 (Decarboxylated bromoindole anion).[\[1\]](#)

## Analytical Workflow Visualization

The following diagram illustrates the logical flow for characterizing this compound, from crude synthesis to final release.



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Figure 1: Decision-matrix for the analytical characterization of **7-bromo-1H-indole-5-carboxylic acid**.

## Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Broad/Tailing HPLC Peak	Ionization of -COOH group.[1]	Increase Formic Acid to 0.1% or switch to 0.05% TFA (lower pH).[1]
Split Peaks in NMR	Restricted rotation or rotamers (rare for this molecule) or zwitterion effect.[1]	Ensure sample is fully dissolved.[1] Add 1 drop of D <sub>2</sub> O to collapse exchangeable protons.[1]
Missing -COOH Signal	Proton exchange with water in wet DMSO.	Dry the sample in a vacuum oven; use fresh ampoule of DMSO-d <sub>6</sub> . .[1]
Extra Peaks in Aromatic Region	Regioisomer contamination (e.g., 4-bromo or 6-bromo).[1]	Check coupling constants. Ortho-coupling ( Hz) indicates adjacent protons (wrong isomer).[1]

## References

- Royal Society of Chemistry. NMR Data for Indole Derivatives (General Reference). Retrieved October 26, 2023, from [\[Link\]](#)(Note: Generalized reference for indole NMR shifts).
- Oregon State University. Spectroscopic Identification of Carboxylic Acids. Retrieved October 26, 2023, from [\[Link\]](#)[1]

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## Sources

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